molecular formula C4H6BBrN2O2 B13465747 (3-bromo-1-methyl-1H-pyrazol-5-yl)boronic acid

(3-bromo-1-methyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B13465747
M. Wt: 204.82 g/mol
InChI Key: OPJUYZLRDXHLPI-UHFFFAOYSA-N
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Description

(3-bromo-1-methyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a bromine atom at the 3-position and a methyl group at the 1-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-1-methyl-1H-pyrazol-5-yl)boronic acid typically involves the bromination of 1-methyl-1H-pyrazole followed by the introduction of the boronic acid group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The brominated intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-1-methyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or aldehyde.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base and a suitable solvent.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or aldehydes.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

(3-bromo-1-methyl-1H-pyrazol-5-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the design of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of (3-bromo-1-methyl-1H-pyrazol-5-yl)boronic acid depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. In biological applications, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-chloro-1-methyl-1H-pyrazol-5-yl)boronic acid
  • (3-fluoro-1-methyl-1H-pyrazol-5-yl)boronic acid
  • (3-iodo-1-methyl-1H-pyrazol-5-yl)boronic acid

Uniqueness

(3-bromo-1-methyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile handle for further functionalization. The methyl group at the 1-position also influences the electronic properties of the pyrazole ring, affecting its reactivity and interactions with other molecules.

Properties

Molecular Formula

C4H6BBrN2O2

Molecular Weight

204.82 g/mol

IUPAC Name

(5-bromo-2-methylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C4H6BBrN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2,9-10H,1H3

InChI Key

OPJUYZLRDXHLPI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NN1C)Br)(O)O

Origin of Product

United States

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